molecular formula C6H11ClN2O B2453394 3-(1H-Imidazol-2-yl)propan-1-ol hydrochloride CAS No. 2309466-13-3

3-(1H-Imidazol-2-yl)propan-1-ol hydrochloride

Cat. No.: B2453394
CAS No.: 2309466-13-3
M. Wt: 162.62
InChI Key: ATSSTTOZIGLLHM-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-2-yl)propan-1-ol hydrochloride is a compound that features an imidazole ring, a three-carbon chain, and a hydroxyl group. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms. This compound is often used in research due to its versatile chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Imidazol-2-yl)propan-1-ol hydrochloride typically involves the reaction of imidazole with 3-chloropropanol under basic conditions. The reaction proceeds as follows:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Imidazol-2-yl)propan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield an aldehyde or ketone, while substitution can introduce various functional groups .

Scientific Research Applications

3-(1H-Imidazol-2-yl)propan-1-ol hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-Imidazol-2-yl)propan-1-ol hydrochloride is unique due to its specific structure, which combines the imidazole ring with a three-carbon chain and a hydroxyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

3-(1H-imidazol-2-yl)propan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O.ClH/c9-5-1-2-6-7-3-4-8-6;/h3-4,9H,1-2,5H2,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSSTTOZIGLLHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)CCCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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